Linearmycin B

Vue d'ensemble

Description

La linéarmycine B est un membre de la famille des linéarmycines, des polycétides qui sont des antibiotiques ciblant la membrane lytique. Initialement classés comme métabolites antifongiques, les linéarmycines se sont avérées provoquer la lyse cellulaire et la dégradation des colonies de bactéries Gram-positives, en particulier Bacillus subtilis . La linéarmycine B est produite par Streptomyces sp. souche Mg1 et est incorporée dans des vésicules extracellulaires capables de lyser Bacillus subtilis .

Mécanisme D'action

Target of Action

Linearmycin B, a member of the linearmycin family of polyketides, primarily targets the cytoplasmic membrane of bacteria . This compound has been found to be effective against various Gram-positive bacteria, with its lytic effects particularly pronounced in certain Bacillus species .

Mode of Action

This compound interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to a loss of viability in the bacteria, suggesting that this compound possesses the intrinsic capacity to lyse cells . Unlike cell-wall targeting antibiotics, this compound’s lytic action occurs even when cellular metabolism and growth are inhibited .

Biochemical Pathways

This compound disrupts the integrity of the lipid bilayers in the bacterial cytoplasmic membrane . This disruption is believed to cause rapid depolarization of the membrane, leading to cell lysis

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells . This is achieved through the disruption of the lipid bilayers in the bacterial cytoplasmic membrane, leading to rapid depolarization and a subsequent loss of cell viability .

Action Environment

This compound is produced by Streptomyces sp. strain Mg1 and incorporated into extracellular vesicles, which are capable of lysing Bacillus subtilis . The effectiveness of this compound may be influenced by various environmental factors, including the presence of competing organisms and the physical characteristics of the environment . .

Analyse Biochimique

Biochemical Properties

Linearmycin B interacts with various biomolecules, primarily targeting the cytoplasmic membrane of bacteria . It has the intrinsic capacity to lyse cells, unlike cell-wall targeting antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the growth of all Gram-positive bacteria tested, but lysis is limited to some Bacillus species . This compound exposure causes changes consistent with rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of viability .

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting lipid bilayers without any other cellular components . This disruption of the lipid bilayer leads to rapid depolarization of the cytoplasmic membrane, resulting in cell lysis .

Temporal Effects in Laboratory Settings

It has been observed that this compound-induced lysis occurs even when cellular metabolism and growth are inhibited .

Metabolic Pathways

It is known that this compound disrupts the lipid bilayer of the cytoplasmic membrane, which could potentially affect various metabolic processes .

Transport and Distribution

This compound is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing Bacillus subtilis .

Subcellular Localization

This compound targets the cytoplasmic membrane of bacteria .

Méthodes De Préparation

La linéarmycine B est généralement isolée à partir des extraits mycéliens de Streptomyces sp. souche Mg1 . La biosynthèse de la linéarmycine B implique l'incorporation de divers substrats dans la voie des polycétides. L'attribution structurale de la linéarmycine B a été confirmée par analyse RMN différentielle . Les méthodes de production industrielle de la linéarmycine B n'ont pas été largement documentées, mais le processus d'isolement implique la culture de Streptomyces sp. dans des milieux appropriés et l'extraction du composé du mycélium .

Analyse Des Réactions Chimiques

La linéarmycine B subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé est connu pour sa capacité à perturber les bicouches lipidiques, ce qui conduit à une dépolarisation rapide de la membrane cytoplasmique de Bacillus subtilis . Les réactifs et conditions courants utilisés dans ces réactions comprennent les liposomes comme modèles membranaires in vitro . Les principaux produits formés à partir de ces réactions sont des bicouches lipidiques perturbées et des membranes dépolarisées .

Applications de la recherche scientifique

La linéarmycine B a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est utilisée pour étudier les mécanismes de perturbation et de dépolarisation membranaires . En biologie, la linéarmycine B est utilisée pour étudier la compétition bactérienne et le rôle des métabolites spécialisés dans les interactions microbiennes . En médecine, les propriétés antibactériennes du composé en font un candidat potentiel pour le développement de nouveaux antibiotiques . De plus, la capacité de la linéarmycine B à provoquer la lyse cellulaire a des implications pour son utilisation dans l'étude de l'intégrité et de la fonction de la membrane cellulaire .

Mécanisme d'action

Le mécanisme d'action de la linéarmycine B implique la perturbation de la membrane cytoplasmique des bactéries Gram-positives. La linéarmycine B provoque une dépolarisation rapide de la membrane, entraînant une perte de viabilité dans les cellules cibles . L'activité lytique du composé est intrinsèque et ne dépend pas du métabolisme ou de la croissance cellulaire . Les cibles moléculaires de la linéarmycine B comprennent les bicouches lipidiques de la membrane cytoplasmique, qui sont perturbées lors de l'exposition au composé .

Applications De Recherche Scientifique

Linearmycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of membrane disruption and depolarization . In biology, this compound is utilized to investigate bacterial competition and the role of specialized metabolites in microbial interactions . In medicine, the compound’s antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound’s ability to cause cellular lysis has implications for its use in studying cell membrane integrity and function .

Comparaison Avec Des Composés Similaires

La linéarmycine B est similaire à d'autres antibiotiques polycétides, tels que la linéarmycine A et la linéarmycine C . La linéarmycine A manque d'une seule oléfine dans le chromophore polyène terminal par rapport à la linéarmycine B, tandis que la linéarmycine C est une extension monométhylène de l'unité de départ des linéarmycines A et B . Ces différences structurelles mettent en évidence l'unicité de la linéarmycine B en termes de structure chimique et d'activité biologique. D'autres antibiotiques polyènes apparentés comprennent l'amphotéricine B, la nystatine et ECO-02301, qui présentent également des propriétés antifongiques .

Propriétés

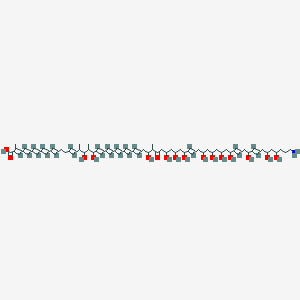

IUPAC Name |

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLEVLIHWJIAE-OTPULODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

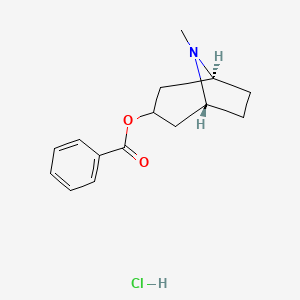

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)

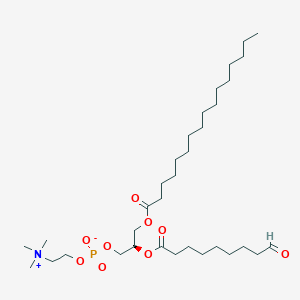

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)

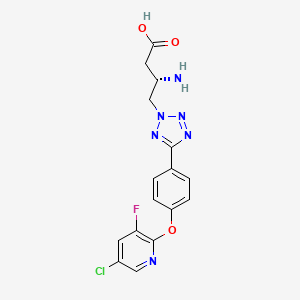

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)